1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C11H17NO. It belongs to the class of pyrrole derivatives, which are known for their aromatic properties and significant roles in various chemical and biological processes. This compound is characterized by the presence of an isopropyl group, three methyl groups, and an aldehyde functional group attached to a pyrrole ring.
Preparation Methods
The synthesis of 1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole precursor with an aldehyde source under acidic or basic conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the reaction of 2,4,5-trimethylpyrrole with isopropyl bromide in the presence of a base, followed by oxidation, can yield the desired compound .
Chemical Reactions Analysis
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is primarily through its interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic pyrrole ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding .
Comparison with Similar Compounds
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives such as:
2,4,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
1-Isopropyl-2,4,5-trimethyl-1H-pyrrole-3-methanol: Features an alcohol group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2,4,5-trimethyl-1-propan-2-ylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7(2)12-9(4)8(3)11(6-13)10(12)5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEUTRSJEKMLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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